N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a triazole-based acetamide derivative featuring a 4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazole core linked via a sulfanyl-acetamide bridge to a substituted phenyl ring (5-acetamido-2-methoxyphenyl). The furan-2-yl group introduces aromatic heterocyclic character, while the ethyl substituent on the triazole enhances lipophilicity.
Synthesis typically involves alkylation of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH, followed by purification via recrystallization . Its structural and functional complexity makes it a candidate for pharmacological studies, particularly in anti-inflammatory and anti-exudative applications .
Properties
CAS No. |
618412-72-9 |
|---|---|
Molecular Formula |
C19H21N5O4S |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-(5-acetamido-2-methoxyphenyl)-2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H21N5O4S/c1-4-24-18(16-6-5-9-28-16)22-23-19(24)29-11-17(26)21-14-10-13(20-12(2)25)7-8-15(14)27-3/h5-10H,4,11H2,1-3H3,(H,20,25)(H,21,26) |
InChI Key |
CNFXTTIUVFABOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)NC(=O)C)OC)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of intermediate compoundsThe reaction conditions often require the use of catalysts, such as aluminum chloride, and solvents like petroleum ether .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization and chromatography, to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl chloride for chlorination, methanol for methylation, and various acids and bases for catalysis. Reaction conditions often involve controlled temperatures and pressures to optimize the yield and selectivity of the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The pathways involved can include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogs
Key Observations :
- Triazole Modifications : Replacement of ethyl with allyl (e.g., allyl-pyridinyl analog) increases steric bulk but may reduce metabolic stability .
- Aryl Substituents : Electron-withdrawing groups (e.g., nitro in ) enhance electrophilicity, whereas methoxy and acetamido groups improve solubility .
- Heterocycles : Pyridine (in ) introduces basicity, while indole-oxadiazole hybrids (in ) enable π-π stacking in enzyme binding.
Physicochemical and Spectroscopic Properties
Melting Points :
The target compound’s melting point (~207–208°C) aligns with analogs bearing acetamido groups (e.g., compound 15 in : 207.6–208.5°C). Nitro-substituted derivatives (e.g., compound 18) exhibit higher melting points (273–274°C) due to stronger intermolecular forces .
Spectroscopic Signatures :
Biological Activity
N-(5-acetamido-2-methoxyphenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities.
Chemical Structure
The compound can be represented by the following structure:
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of triazole derivatives, including our compound of interest. Triazoles are known for their effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.
- Mechanism of Action : The antibacterial activity is primarily attributed to the inhibition of nucleic acid synthesis and disruption of cell wall integrity in bacteria. The presence of the triazole ring enhances the compound's ability to interfere with bacterial growth.
-
Case Studies :
- In vitro tests demonstrated that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 20 to 40 µM against Staphylococcus aureus and Escherichia coli .
- Comparative studies showed that this compound was less potent than ceftriaxone but still effective against multi-drug resistant strains .
Antifungal Activity
The compound also displays antifungal properties, making it a candidate for treating fungal infections.
- Efficacy : Triazole derivatives are recognized for their antifungal activity by inhibiting ergosterol synthesis in fungal cell membranes. This mechanism is crucial for disrupting fungal growth.
- Research Findings :
Anticancer Activity
Emerging research indicates that this compound may possess anticancer properties.
- Mechanism : The anticancer activity is thought to arise from the compound's ability to induce apoptosis in cancer cells and inhibit tumor proliferation.
- Case Studies :
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The synthesis typically involves multi-step alkylation and condensation reactions. For example, alkylation of 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl) intermediates with α-chloroacetamides in ethanol under alkaline conditions (e.g., KOH) yields the target compound . Refluxing with pyridine and zeolite catalysts (e.g., Zeolite Y-H) at 150°C for 5 hours enhances reaction efficiency . Purification via recrystallization from ethanol ensures high purity .
- Optimization : Adjusting molar ratios, solvent polarity, and catalyst loading can mitigate side reactions. Monitoring reaction progress via TLC or HPLC is critical .
Q. How can researchers characterize the crystal structure of this compound, and what role does software like SHELXL play in refining structural data?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. SHELXL software refines diffraction data by modeling atomic positions, thermal parameters, and occupancy rates, even for twinned or high-resolution crystals . For example, hydrogen bonding networks and π-π stacking interactions in analogous triazole derivatives have been resolved using SHELXL .
- Best Practices : Crystallization in polar aprotic solvents (e.g., DMSO/water mixtures) improves crystal quality. Data collection at low temperatures (100 K) reduces thermal motion artifacts .
Q. What analytical techniques are critical for assessing the purity and stability of this compound under various storage conditions?
- Methodology :
- Purity : HPLC with UV detection (λ = 254 nm) and NMR (¹H/¹³C) confirm chemical homogeneity . Elemental analysis (C, H, N, S) validates stoichiometry .
- Stability : Accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling assess degradation. LC-MS identifies hydrolytic or oxidative byproducts (e.g., sulfoxide formation) .
Advanced Research Questions
Q. How do structural modifications at the 4th position of the triazole ring impact biological activity, and what methodologies establish structure-activity relationships (SAR)?
- Methodology : Introducing substituents (e.g., ethyl, methoxy, nitro groups) at the triazole’s 4th position modulates hydrophobicity and electronic effects. In anti-exudative assays, derivatives with electron-withdrawing groups (e.g., -NO₂) showed 1.5–2× higher activity than sodium diclofenac in rat models .
- SAR Workflow :
Synthesize analogs via targeted alkylation/condensation .
Evaluate in vitro/in vivo activity (e.g., carrageenan-induced edema ).
Computational docking (AutoDock Vina) identifies binding affinities to cyclooxygenase-2 (COX-2) .
Q. What in vivo models are appropriate for evaluating anti-exudative activity, and how do experimental parameters influence outcome reliability?
- Models : Formalin-induced paw edema in rats is widely used. Digital plethysmometry quantifies edema volume reduction (%) post-administration (10–50 mg/kg doses) .
- Parameters :
- Dose-Response : Linear regression of log-dose vs. inhibition (%) ensures reproducibility .
- Controls : Reference standards (e.g., diclofenac) and vehicle controls (e.g., 1% CMC-Na) minimize variability .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Approach :
- Meta-Analysis : Pool data from ≥3 independent studies (e.g., anti-exudative IC₅₀ values) to identify outliers .
- Experimental Replication : Standardize protocols (e.g., animal strain, adjuvant type) to isolate confounding variables .
- Mechanistic Studies : Use RNA-seq or proteomics to confirm target engagement (e.g., COX-2 suppression) .
Q. What are the challenges in determining the mechanism of action, and which target identification strategies are effective?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
